2-(1-Fluorocyclobutyl)ethanol

Medicinal Chemistry Lipophilicity Modulation Drug Design

2-(1-Fluorocyclobutyl)ethanol (CAS 1784487-27-9) is a specialized mono-fluorinated cyclobutane-derived alcohol with the molecular formula C6H11FO and a molecular weight of 118.15 g/mol. The compound is characterized by a quaternary carbon center at the 1-position of the cyclobutyl ring that bears a single fluorine atom and a hydroxyethyl substituent.

Molecular Formula C6H11FO
Molecular Weight 118.151
CAS No. 1784487-27-9
Cat. No. B2808230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Fluorocyclobutyl)ethanol
CAS1784487-27-9
Molecular FormulaC6H11FO
Molecular Weight118.151
Structural Identifiers
SMILESC1CC(C1)(CCO)F
InChIInChI=1S/C6H11FO/c7-6(4-5-8)2-1-3-6/h8H,1-5H2
InChIKeyVBQNHCGEMDRNGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Fluorocyclobutyl)ethanol (CAS 1784487-27-9): Baseline Profile for Procurement Decisions


2-(1-Fluorocyclobutyl)ethanol (CAS 1784487-27-9) is a specialized mono-fluorinated cyclobutane-derived alcohol with the molecular formula C6H11FO and a molecular weight of 118.15 g/mol . The compound is characterized by a quaternary carbon center at the 1-position of the cyclobutyl ring that bears a single fluorine atom and a hydroxyethyl substituent [1]. This structural motif is of significant interest in medicinal chemistry as a bioisostere for tert-butyl, isopropyl, or cyclopropyl groups, offering a unique combination of conformational restriction and altered electronic properties [2]. The compound is primarily utilized as a research intermediate and a versatile building block for the synthesis of more complex fluorinated molecules in pharmaceutical and agrochemical development.

Application Fluorinated building block for pharmaceutical and agrochemical synthesis
Motif 1-Fluorocyclobutyl bioisostere for conformational restriction and electronic tuning
Role Research intermediate for constructing complex fluorinated molecules

2-(1-Fluorocyclobutyl)ethanol: Why Generic Substitution with In-Class Analogs Fails


Within the class of fluorinated cyclobutane-derived alcohols, subtle variations in the position of the fluorine atom and the nature of the hydroxyalkyl side chain profoundly impact key physicochemical parameters, particularly lipophilicity and metabolic stability [1]. Generic substitution with regioisomers such as 2-(3-fluorocyclobutyl)ethanol or analogs like (1-fluorocyclobutyl)methanol is not straightforward. These structural variations lead to quantifiable differences in predicted logP, boiling point, and density, which directly influence compound behavior in biological assays, chromatographic purification, and formulation development [2]. Furthermore, the specific placement of the fluorine atom on the cyclobutyl ring is known to modulate the pKa of proximal functional groups in derived products, a critical factor in optimizing drug-target interactions [3]. Therefore, selecting the precise compound based on its specific quantitative profile is essential for reproducible research outcomes and successful downstream synthetic applications.

Regioisomer mismatch 2-(3-fluorocyclobutyl)ethanol may shift predicted logP, density, and chromatographic behavior
Chain-length analog mismatch (1-fluorocyclobutyl)methanol may alter pKa of proximal groups in derived products
Non-fluorinated analog mismatch 2-cyclobutylethanol lacks the 1-fluorocyclobutyl motif, potentially altering metabolic stability profile

Quantitative Evidence Guide for 2-(1-Fluorocyclobutyl)ethanol: Differentiated Performance Data


2-(1-Fluorocyclobutyl)ethanol Exhibits a Distinctly Lower Predicted LogP Compared to the Non-Fluorinated Parent

The introduction of a single fluorine atom at the 1-position of the cyclobutyl ring in 2-(1-fluorocyclobutyl)ethanol leads to a significant reduction in predicted lipophilicity compared to the non-fluorinated parent compound, 2-cyclobutylethanol. This is a well-documented effect of fluorination on carbon-heteroatom bonds [1]. The predicted ACD/LogP for 2-(1-fluorocyclobutyl)ethanol is 0.71, whereas 2-cyclobutylethanol has a higher predicted XLogP3 of 1.2 [2][3]. This represents a quantifiable difference of -0.49 log units, indicating a substantial decrease in hydrophobicity.

Predicted LogP
Reported
0.71 (target) vs 1.2 (2-cyclobutylethanol)
Δ −0.49 log units
Supports reduced hydrophobicity; may improve aqueous solubility context
Predicted values; experimental confirmation recommended
Medicinal Chemistry Lipophilicity Modulation Drug Design

2-(1-Fluorocyclobutyl)ethanol Demonstrates a Higher Predicted Density than its Regioisomeric Analog

The position of the fluorine atom on the cyclobutyl ring directly influences the compound's density. The target compound, 2-(1-fluorocyclobutyl)ethanol, has a predicted density of 1.1 ± 0.1 g/cm³ [1]. In contrast, its regioisomer, 2-(3-fluorocyclobutyl)ethanol, has a lower predicted density of 1.04 ± 0.1 g/cm³ . This difference, while small in absolute terms, is a quantifiable distinction in a key physical property.

Predicted Density
Data to verify
1.1 ± 0.1 g/cm³ vs 1.04 ± 0.1 g/cm³ (regioisomer)
Δ ~0.06 g/cm³
Supports formulation handling review; density difference may influence scale-up
Source not specified; verify with experimental measurement
Material Science Formulation Process Chemistry

2-(1-Fluorocyclobutyl)ethanol Shows a Lower Predicted Boiling Point Compared to the Non-Fluorinated Analog

Fluorination at the 1-position of the cyclobutyl ring in 2-(1-fluorocyclobutyl)ethanol results in a predicted boiling point of 152.9 ± 13.0 °C at 760 mmHg [1]. This is marginally higher than the predicted boiling point of the non-fluorinated parent compound, 2-cyclobutylethanol, which is predicted to be 151.3 ± 8.0 °C at 760 mmHg [2]. This quantifiable difference in volatility can be attributed to the increased molecular weight and altered intermolecular forces (dipole-dipole interactions) introduced by the C-F bond.

Predicted Boiling Point
Data to verify
152.9 ± 13.0 °C vs 151.3 ± 8.0 °C (non-fluorinated)
Δ +1.6 °C
Supports distillation and GC method development context
Predicted values; verify experimentally
Purification Process Chemistry Analytical Chemistry

2-(1-Fluorocyclobutyl)ethanol as a Building Block: Class-Level Advantage in Metabolic Stability

As a member of the 1-fluorocyclobutyl motif class, 2-(1-fluorocyclobutyl)ethanol is expected to impart enhanced metabolic stability to derived drug candidates. The presence of a fluorine atom at the quaternary carbon center of a cyclobutyl ring is known to block oxidative metabolism at that site, a common clearance pathway for unsubstituted alkyl and cycloalkyl groups [1]. While direct metabolic data for 2-(1-fluorocyclobutyl)ethanol is not available, this is a well-established class-level inference supported by the use of similar motifs (e.g., 1-fluorocyclobutylacetic acid) in medicinal chemistry to improve the pharmacokinetic profiles of drug leads [2]. This stands in contrast to non-fluorinated cycloalkylethanols, which are more susceptible to oxidative metabolism.

Metabolic Stability
Class-level
1-Fluorocyclobutyl motif expected to block oxidative metabolism at quaternary carbon
May support design of candidates with improved metabolic stability; requires experimental validation
No direct data for this specific compound; class-level inference
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Best Research and Industrial Application Scenarios for 2-(1-Fluorocyclobutyl)ethanol


Medicinal Chemistry: Fine-Tuning Lipophilicity in Drug Candidates

Researchers aiming to reduce the lipophilicity of a lead compound while maintaining conformational restriction can use 2-(1-fluorocyclobutyl)ethanol as a building block. Its predicted ACD/LogP of 0.71 represents a substantial reduction in hydrophobicity compared to the non-fluorinated parent (XLogP3 = 1.2) [1][2]. This makes it a valuable synthon for optimizing the pharmacokinetic properties of new chemical entities, particularly when improving aqueous solubility and reducing off-target binding are critical objectives.

Process Chemistry: Designing Efficient Purification Protocols

The predicted boiling point of 152.9 ± 13.0 °C for 2-(1-fluorocyclobutyl)ethanol is a key parameter for process chemists developing distillation-based purification methods [1]. The +1.6 °C difference from the non-fluorinated analog, 2-cyclobutylethanol, may be sufficient to achieve separation of closely related impurities [2]. Furthermore, this boiling point can be used to predict retention times in preparative gas chromatography, facilitating the scale-up of purified material for subsequent synthetic steps.

Formulation Development: Accurate Quantification for Material Handling

In formulation science, the predicted density of 1.1 ± 0.1 g/cm³ for 2-(1-fluorocyclobutyl)ethanol is an essential parameter for accurate volumetric measurements and weight-to-volume conversions [1]. The quantifiable density difference compared to the regioisomeric analog, 2-(3-fluorocyclobutyl)ethanol (1.04 ± 0.1 g/cm³), underscores the need for compound-specific data when scaling up reactions or preparing stock solutions for biological assays [2]. Using the correct density value prevents dosing errors and ensures reproducibility.

Drug Discovery: Strategic Incorporation for Metabolic Stability

Medicinal chemists can utilize 2-(1-fluorocyclobutyl)ethanol to introduce a metabolically stable motif into drug candidates. As part of the 1-fluorocyclobutyl class, this building block is expected to block oxidative metabolism at the quaternary carbon, a property that is not available with non-fluorinated cycloalkylethanols [1]. This strategic advantage supports the design of drug molecules with improved half-lives and lower clearance rates, making it a preferred intermediate for programs focused on optimizing in vivo pharmacokinetics.

Application
Selection Property
Validation Focus
Medicinal chemistry: lipophilicity modulation
Predicted logP profile
Aqueous solubility and non-specific binding endpoints
Process chemistry: purification method design
Predicted boiling point
Distillation separation and GC retention behavior
Formulation development: material handling
Predicted density
Volumetric accuracy and stock solution preparation
Drug discovery: metabolic stability research
1-Fluorocyclobutyl motif class
Oxidative metabolism blocking potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Fluorocyclobutyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.